molecular formula C13H23NO5 B2673626 tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate CAS No. 153053-18-0

tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate

Cat. No. B2673626
CAS RN: 153053-18-0
M. Wt: 273.329
InChI Key: WFOPTBMQSIGXEZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate is a chemical compound used in scientific research for its unique properties. It is a complex organic molecule that has a wide range of applications in various fields of research.

Scientific Research Applications

Peptide Synthesis

The compound tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate is implicated in peptide synthesis. Research has demonstrated its role in carbodiimide-mediated reactions, where it contributes to the formation of 2-alkoxy-5(4H)-oxazolones from N-alkoxycarbonylamino acids. These oxazolones are crucial intermediates in peptide bond formation, leading to the synthesis of optically pure peptides. This process highlights the compound's utility in producing peptides with minimal racemization, essential for therapeutic applications (Benoiton, Chen, 1981).

Synthesis of D-ribo-Phytosphingosine

Another significant application involves the synthesis of D-ribo-phytosphingosine, a compound of interest due to its role in cellular signaling and potential therapeutic benefits. The compound serves as a precursor in a novel synthesis route that utilizes microwave-enhanced cross metathesis, leading to high yields and diastereoselectivity. This method provides a more efficient pathway to synthesize biologically relevant molecules, showcasing the versatility of tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate in complex organic syntheses (Lombardo et al., 2006).

Hydroformylation Processes

The compound has been used in hydroformylation reactions to produce valuable intermediates for amino acid derivatives synthesis. Highly stereoselective hydroformylation of related oxazoline derivatives has been achieved, resulting in compounds that serve as precursors for the synthesis of homochiral amino acids. This application demonstrates the compound's utility in creating intermediates that can be further transformed into compounds of significant synthetic and pharmaceutical interest (Kollár, Sándor, 1993).

Anticancer Agent Design

Research has also explored the synthesis of functionalized amino acid derivatives using tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate as a precursor. These derivatives have shown promising cytotoxicity against various cancer cell lines, suggesting potential applications in designing new anticancer agents. This highlights the compound's importance in medicinal chemistry, particularly in the development of novel therapeutics (Kumar et al., 2009).

properties

IUPAC Name

tert-butyl (4R)-4-(2-methoxy-2-oxoethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(7-10(15)17-6)8-18-13(14,4)5/h9H,7-8H2,1-6H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFOPTBMQSIGXEZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CO1)CC(=O)OC)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4R)-4-(2-methoxy-2-oxo-ethyl)-2,2-dimethyl-oxazolidine-3-carboxylate

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